molecular formula C11H11NO B3348892 1-(Quinolin-2-yl)ethanol CAS No. 19020-29-2

1-(Quinolin-2-yl)ethanol

Cat. No. B3348892
Key on ui cas rn: 19020-29-2
M. Wt: 173.21 g/mol
InChI Key: INHYEFDUPUBGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05334719

Procedure details

To a cold (0° C.) solution of quinoline-2-carboxaldehyde (7.85 g) in THF (100 mL) was added dropwise 1.4M methyl magnesium bromide in toluene and THF (46 mL). After total addition, the mixture was stirred at room temperature for 30 min. The reaction mixture was poured into aqueous satured NH4Cl (500 mL), extracted with ethyl acetate (2×200 mL), washed with brine (100 mL), and dried (MgSO4). The solution was evaporated to dryness and chromatographed on flash silica gel using ethyl acetate:hexane (3:7) as eluant to yield the title product as a light orange solid.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]=[O:12].[CH3:13][Mg]Br.[NH4+].[Cl-]>C1COCC1.C1(C)C=CC=CC=1>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]([OH:12])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
7.85 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
46 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After total addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on flash silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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